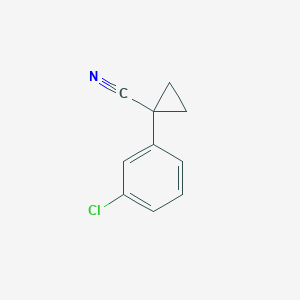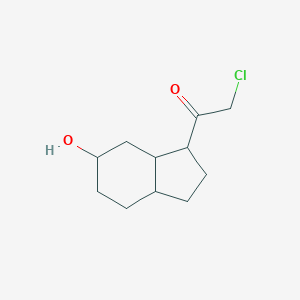
Ethanone,2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is an organic compound with a complex structure It features a chloro group attached to an ethanone moiety, which is further connected to an octahydro-6-hydroxy-1H-inden-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone typically involves multiple steps:
Formation of the Indanone Core: The initial step involves the synthesis of the indanone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrogenation: The indanone core is then subjected to hydrogenation to form the octahydro-1H-inden-1-yl group. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Amines, thiols derivatives
Applications De Recherche Scientifique
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-propanone: Similar structure but with a propanone moiety.
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-butanone: Similar structure but with a butanone moiety.
Uniqueness
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for selective modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
116373-84-3 |
|---|---|
Formule moléculaire |
C11H17ClO2 |
Poids moléculaire |
216.7 g/mol |
Nom IUPAC |
2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2 |
Clé InChI |
UGZFMOUIJAVIJS-UHFFFAOYSA-N |
SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
SMILES canonique |
C1CC(CC2C1CCC2C(=O)CCl)O |
Synonymes |
Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


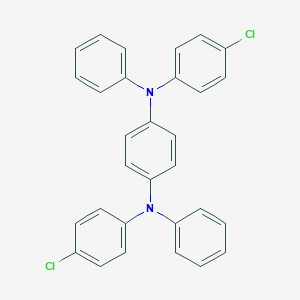
![(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol](/img/structure/B40531.png)

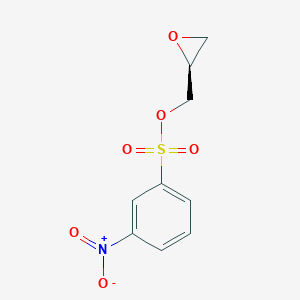
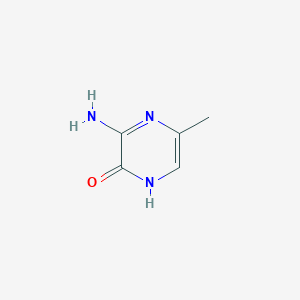
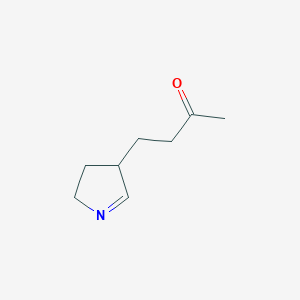
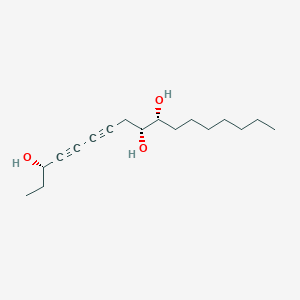
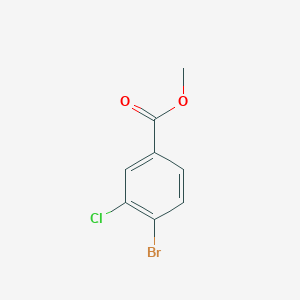

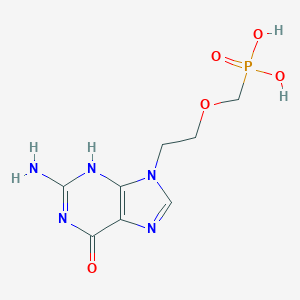
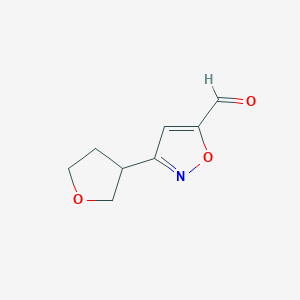
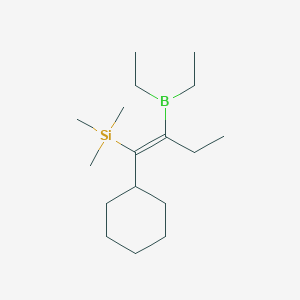
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
